![molecular formula C17H15ClN4O3S B2509148 N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896347-34-5](/img/structure/B2509148.png)

N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

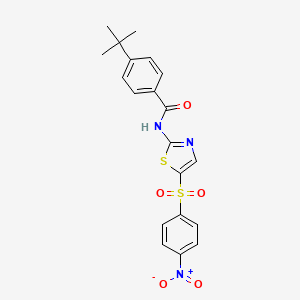

The research on N-substituted sulfanyl acetamides has been a subject of interest due to their potential pharmacological properties. The studies provided focus on two different but related compounds, which are characterized by their chlorophenyl and oxadiazole moieties, and their interactions with various biological targets.

Synthesis Analysis

The synthesis of N-substituted sulfanyl acetamides involves multiple steps, starting with a precursor such as 4-chlorophenoxyacetic acid. This compound undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate, which is then subjected to a ring closure reaction to form the oxadiazole core. Subsequent substitution at the thiol position with electrophiles results in the final N-substituted sulfanyl acetamides .

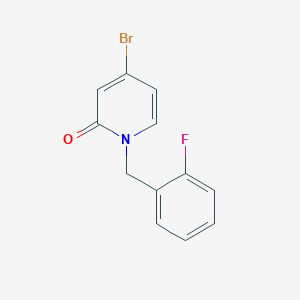

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a non-planar arrangement between the phenyl and pyrimidine rings. The introduction of electronegative atoms like chlorine influences the geometry and intermolecular interactions within the crystal structure. The vibrational spectroscopy and computational methods such as density functional theory (DFT) provide insights into the equilibrium geometry and the nature of hydrogen bonding within the molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in hydrogen bonding. The formation of strong stable hydrogen-bonded N–H···N intermolecular interactions and weaker intramolecular interactions such as C–H···O and N–H···O has been observed. These interactions are crucial for the stability and reactivity of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted sulfanyl acetamides are closely related to their molecular structure. The vibrational spectroscopic analysis reveals shifts in the N–H stretching frequency, which substantiates the formation of intermolecular hydrogen bonds. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated to understand the drug-likeness of these compounds. Additionally, in-silico docking studies have shown inhibition activity against viruses and enzymes, indicating their potential as antiviral and antibacterial agents .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Compounds with structural motifs similar to the specified molecule have been investigated for their antimicrobial properties. For example, triazole derivatives have shown promising results as antimicrobial agents. A study synthesized novel 1,2,4-triazole derivatives and tested their antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007) here.

Anticancer Research

Similarly, research has explored the anticancer potential of compounds with triazolo[1,5-c]pyrimidines, indicating the potential use of such chemical structures in developing anticancer agents. Medwid et al. (1990) discovered that certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were active as mediator release inhibitors, suggesting their utility in pharmacological and toxicological studies for anticancer applications here.

Anti-Inflammatory and Analgesic Agents

Another study synthesized novel compounds derived from visnaginone and khellinone, incorporating triazine, oxadiazepines, and thiazolopyrimidines, to evaluate their analgesic and anti-inflammatory activities. These compounds showed significant inhibitory activity on COX-2 selectivity and presented potential as analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020) here.

Herbicidal Activities

Research into the synthesis and herbicidal activities of novel triazolinone derivatives identified compounds that act as Protox inhibitors, highlighting the agricultural applications of such molecules in controlling broadleaf weeds and enhancing crop selectivity (Luo, Jiang, Wang, Chen, & Yang, 2008) here.

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S/c1-10-4-3-7-22-15(10)20-16(21-17(22)24)26-9-14(23)19-12-8-11(18)5-6-13(12)25-2/h3-8H,9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCDGLIVNIBWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)

![ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2509068.png)

![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)